1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole
Overview
Description
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems. This particular compound features a disulfide linkage, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the disulfide linkage. One common method starts with the synthesis of 1-methyl-1H-pyrazole, which can be achieved through the reaction of hydrazine with 1,3-diketones. The disulfide linkage is then introduced via a reaction with a suitable disulfide reagent under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the stability of the disulfide linkage.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the disulfide linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole involves its interaction with biological molecules through the disulfide linkage. This linkage can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and enzymes. The pyrazole ring can also interact with various molecular targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: Lacks the disulfide linkage, making it less reactive in redox reactions.
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)thio]-1H-pyrazole: Contains a thioether linkage instead of a disulfide, affecting its chemical reactivity and biological activity.
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole:
Uniqueness
The presence of the disulfide linkage in 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole imparts unique redox properties, making it a valuable compound for studying redox biology and developing redox-active materials. Its ability to undergo various chemical reactions also makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-methyl-4-[(1-methylpyrazol-4-yl)disulfanyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-11-5-7(3-9-11)13-14-8-4-10-12(2)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDEBOMCPFKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SSC2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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